

# An In-depth Technical Guide to Abx-002 (Elunetirom)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Abx-002**, also known as Elunetirom or MA-JD21, is a novel, orally administered, selective thyroid hormone receptor beta (THR-β) agonist currently under investigation as an adjunctive treatment for major depressive disorder (MDD). Developed by Autobahn Therapeutics, **Abx-002** is a central nervous system (CNS)-permeable prodrug designed to be converted to its active metabolite, **ABX-002**A, within the brain. This targeted approach aims to harness the therapeutic potential of thyroid hormone signaling in depression while minimizing peripheral side effects. This document provides a comprehensive overview of the publicly available technical information regarding **Abx-002**, including its molecular structure, synthesis, mechanism of action, and clinical trial data.

#### **Molecular Structure**

The fundamental characteristics of the Abx-002 molecule are detailed below.



Property	Value
IUPAC Name	2-[3,5-dichloro-4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]phenoxy]-N-methylacetamide
Molecular Formula	C19H21Cl2NO3
Molecular Weight	382.28 g/mol
CAS Number	2156649-32-8
SMILES	CC(C)c1cc(Cc2c(Cl)cc(OC(=O)CN)cc2Cl)ccc1O
Synonyms	Elunetirom, MA-JD21

## **Synthesis**

A detailed, step-by-step synthesis protocol for **Abx-002** is not publicly available and is likely considered proprietary information by the manufacturer. However, based on the molecular structure, the synthesis would logically involve the coupling of a substituted phenol with an N-methyl-2-chloroacetamide derivative. Patent literature for similar thyroid hormone receptor beta agonists suggests multi-step synthetic routes that may involve Williamson ether synthesis or other coupling reactions to form the core ether linkage.

#### **Mechanism of Action & Signaling Pathway**

**Abx-002** is a selective agonist of the thyroid hormone receptor beta (THR- $\beta$ ), a nuclear receptor that plays a crucial role in the regulation of gene expression in response to thyroid hormones. In the central nervous system, THR- $\beta$  signaling is implicated in the modulation of neuronal function and metabolism. The proposed mechanism of action for **Abx-002** in the context of major depressive disorder involves the potentiation of monoaminergic signaling and the regulation of brain bioenergetics.

As a prodrug, **Abx-002** is designed to cross the blood-brain barrier, where it is then converted to its active form, **ABX-002**A. This active metabolite then binds to and activates THR-β. Upon activation, the receptor can form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.



Below is a diagram illustrating the proposed signaling pathway of Abx-002.

**Caption:** Proposed signaling pathway of **Abx-002** in a neuron.

## Experimental Protocols & Data Phase 1 Clinical Trial

Autobahn Therapeutics has completed a Phase 1 clinical trial of **Abx-002** in healthy volunteers. [1][2]

- Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD)
   and multiple ascending dose (MAD) study.[1]
- Participants: Healthy volunteers.
- Objectives: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Abx-002.

Experimental Workflow:

Caption: High-level workflow of the Phase 1 clinical trial for Abx-002.

### **Quantitative Data**

Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the Phase 1 trial have not been publicly disclosed. The company has reported that **Abx-002** demonstrated "acceptable, dose-proportional pharmacokinetics" across the tested dose ranges.[1] More detailed results were slated for presentation at the American Society of Clinical Psychopharmacology (ASCP) Annual Meeting in May 2025.[1][2]

The dose ranges evaluated in the Phase 1 study are summarized below.

Study Arm	Dose Range
Single Ascending Dose (SAD)	0.0075 mg to 0.15 mg
Multiple Ascending Dose (MAD)	0.0028 mg to 0.0056 mg



#### **Summary and Future Directions**

**Abx-002** represents a promising, targeted approach for the adjunctive treatment of major depressive disorder. Its mechanism as a selective THR-β agonist offers the potential for efficacy with an improved safety profile compared to non-selective thyroid hormone therapies. The completion of the Phase 1 trial with positive safety and tolerability findings marks a significant milestone in its development.

Further disclosure of the quantitative pharmacokinetic and pharmacodynamic data will be crucial for a more complete understanding of its clinical profile. The planned Phase 2 trials will provide the first insights into the efficacy of **Abx-002** in patients with MDD. As a novel agent in the landscape of depression treatment, the continued development of **Abx-002** warrants close attention from the research and clinical communities.

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#### References

- 1. Autobahn Therapeutics' ABX-002 Shows Promising Phase 1 Results for Depression Treatment [trial.medpath.com]
- 2. autobahntx.com [autobahntx.com]
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